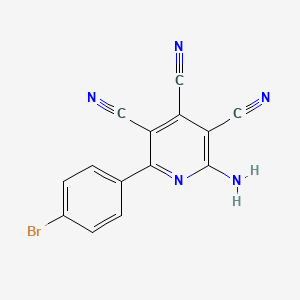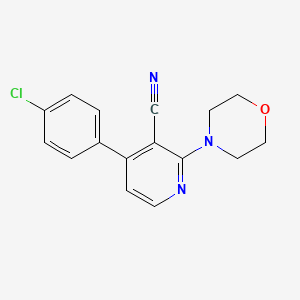![molecular formula C14H16N2O B3037568 cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone CAS No. 478261-58-4](/img/structure/B3037568.png)
cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone
Overview
Description
Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is an organic compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol. This compound has gained significant attention in scientific research due to its unique properties, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanol: A similar compound with a hydroxyl group instead of a ketone group.
Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]amine: A related compound with an amine group.
Uniqueness
Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and pyridazinyl moieties contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
cyclopropyl-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14(12-8-9-12)16-10-4-7-13(15-16)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIJWUQZLVJYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NN(C1)C(=O)C2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-[(4-chlorobenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B3037485.png)
![5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B3037486.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride](/img/structure/B3037487.png)
methanone](/img/structure/B3037491.png)
![(5E)-5-[[1-[(4-methylphenyl)methoxy]imidazol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3037493.png)

![3-{4-[(3,5-Dichlorophenyl)sulfonyl]piperazino}-6-phenylpyridazine](/img/structure/B3037495.png)
![7-[1,1'-biphenyl]-4-yl-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3037496.png)

![4-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B3037499.png)
![1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol](/img/structure/B3037501.png)
![1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B3037502.png)


